molecular formula C12H10N2O3S B14318894 4-Pyridinecarboxamide, N-(phenylsulfonyl)- CAS No. 113823-81-7

4-Pyridinecarboxamide, N-(phenylsulfonyl)-

Cat. No.: B14318894
CAS No.: 113823-81-7
M. Wt: 262.29 g/mol
InChI Key: DLBRWHXGOZGJDX-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(phenylsulfonyl)- is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes a pyridine ring attached to a carboxamide group and a phenylsulfonyl group. This compound is utilized in numerous chemical reactions and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Pyridinecarboxamide, N-(phenylsulfonyl)- typically involves the reaction of pyridine-4-carboxamide with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar.

Chemical Reactions Analysis

4-Pyridinecarboxamide, N-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

4-Pyridinecarboxamide, N-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-Pyridinecarboxamide, N-(phenylsulfonyl)- can be compared to other similar compounds such as isonicotinamide and nicotinamide. While all these compounds contain a pyridine ring and a carboxamide group, the presence of the phenylsulfonyl group in 4-Pyridinecarboxamide, N-(phenylsulfonyl)- makes it unique. This group imparts distinct chemical reactivity and biological activity, differentiating it from its analogs.

Properties

CAS No.

113823-81-7

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(benzenesulfonyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H10N2O3S/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15)

InChI Key

DLBRWHXGOZGJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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